molecular formula C23H26N2O2 B050945 Solifenacin Succinate EP Impurity G CAS No. 740780-79-4

Solifenacin Succinate EP Impurity G

Cat. No.: B050945
CAS No.: 740780-79-4
M. Wt: 362.5 g/mol
InChI Key: FBOUYBDGKBSUES-FCHUYYIVSA-N
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Description

Solifenacin Succinate EP Impurity G, also known as (3R)-1-Azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a chemical impurity associated with Solifenacin Succinate. Solifenacin Succinate is a muscarinic antagonist used primarily to treat overactive bladder by reducing bladder muscle contractions .

Mechanism of Action

Target of Action

Solifenacin Succinate EP Impurity G, also known as (1R,3’R)-Solifenacin, is a competitive muscarinic receptor antagonist . It primarily targets the M3 muscarinic receptors , which are found in the bladder . These receptors play a crucial role in bladder muscle contraction, which is involved in urinary frequency and urgency .

Mode of Action

This compound interacts with its targets by antagonizing the M2 and M3 muscarinic receptors in the bladder . This antagonism prevents contraction of the detrusor muscle, which is responsible for bladder emptying . Additionally, the antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the muscarinic acetylcholine receptor signaling pathway . By blocking the M2 and M3 receptors, this compound inhibits the action of acetylcholine, a neurotransmitter that mediates bladder contraction . This results in relaxation of the bladder muscles and reduction of urinary urgency and frequency .

Pharmacokinetics

It has an apparent volume of distribution of 600 L, is 93–96% plasma protein bound, and probably crosses the blood-brain barrier . The compound is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4, with about only 7% (3–13%) of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of bladder muscle contraction , thereby alleviating symptoms such as frequency of micturition and urgency . This results in improved bladder control and reduced symptoms of overactive bladder .

Action Environment

Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of this compound. For instance, coadministration of the potent CYP3A4 inhibitor ketoconazole 200 mg/day can increase exposure to this compound by about 2-fold . Additionally, the compound’s action can be influenced by patient-specific factors such as age and liver or kidney function .

Preparation Methods

The synthesis of Solifenacin Succinate EP Impurity G involves several steps. One efficient method is the one-pot process, which retains the configuration of the chiral centers of the starting materials. This process involves activating (3R)-quinuclidin-3-ol into a mixed active carbonate derivative by treating it with bis(4-nitrophenyl)carbonate. The subsequent reaction of the active carbonate with an enantiomerically pure amine without using any base at ambient temperature provides enantiomerically pure Solifenacin .

Chemical Reactions Analysis

Solifenacin Succinate EP Impurity G undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of Solifenacin leads to the formation of impurities like Impurity K. Common reagents used in these reactions include cerium(IV) ammonium nitrate in water/acetonitrile as the solvent . The major products formed from these reactions are typically other impurities or degradation products of Solifenacin .

Scientific Research Applications

Solifenacin Succinate EP Impurity G is primarily used in analytical method development and validation. It is crucial for quality control applications in the production of Solifenacin Succinate. This compound is also used in scientific research to study the stability and degradation pathways of Solifenacin Succinate. It helps in ensuring compliance with regulatory standards and safeguarding patient health .

Comparison with Similar Compounds

Solifenacin Succinate EP Impurity G can be compared with other impurities of Solifenacin, such as Impurity K. While both impurities are formed through oxidation processes, Impurity G is unique in its specific chemical structure and formation pathway. Other similar compounds include various isomeric impurities of Solifenacin Succinate, which are analyzed using techniques like HPLC-MS .

Properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOUYBDGKBSUES-FCHUYYIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740780-79-4
Record name (1R,3'R)-Solifenacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740780794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,3'R)-SOLIFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6P2J8CQ79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a 30 ml toluene solution containing 0.70 g of ethyl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate and 0.41 g of 3-quinuclidinol, 0.03 g of sodium hydride (60%) was added. The resulting mixture was stirred at 140° C. for 2 days while removing the ethanol formed. The reaction mixture was cooled to room temperature, brine was added, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The resulting residue was purified by silica gel column chromatography (chloroform:methanol=10:1→chloroform:methanol:28% aqueous ammonia=10:1:0.1), thereby 0.11 g of 3-quinuclidinyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate was obtained as yellow oil. The resulting oil was dissolved in 10 ml of ethanol, followed by the addition of 27 mg of oxalic acid. Then, the solvent was removed under reduced pressure. The resulting solid was recrystallized from isopropanol and isopropyl ether, thereby 0.08 g of 3-quinuclidinyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate monooxalate was obtained as colorless crystals.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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